molecular formula C17H17N3O3S B3989260 (2-Hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione

(2-Hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione

Cat. No.: B3989260
M. Wt: 343.4 g/mol
InChI Key: DPHCDYHCYOAKNJ-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent. The resulting piperazine derivatives can then be further functionalized to introduce the hydroxyphenyl and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carbonyl groups .

Scientific Research Applications

(2-Hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The compound’s hydroxyphenyl and nitrophenyl groups can also participate in hydrogen bonding and other interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16-8-4-1-5-13(16)17(24)19-11-9-18(10-12-19)14-6-2-3-7-15(14)20(22)23/h1-8,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHCDYHCYOAKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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